molecular formula C28H33NO6S3 B408636 4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B408636
M. Wt: 575.8g/mol
InChI Key: BYZRXWMBNOYYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-(3-cyclohexylpropanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, a dithiole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps. The starting materials typically include 3-cyclohexylpropanoyl chloride, 6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinoline, and 1,3-dithiole-4,5-dicarboxylate. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(1-(3-cyclohexylpropanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Dimethyl 2-(1-(3-cyclohexylpropanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-[1-(3-CYCLOHEXYLPROPANOYL)-6-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to fully elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-2,2-dimethyl-1-propanone
  • 3-Cyclohexylpropanoyl chloride
  • 6-Methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinoline

Uniqueness

Dimethyl 2-(1-(3-cyclohexylpropanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C28H33NO6S3

Molecular Weight

575.8g/mol

IUPAC Name

dimethyl 2-[1-(3-cyclohexylpropanoyl)-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C28H33NO6S3/c1-28(2)24(36)21(27-37-22(25(31)34-4)23(38-27)26(32)35-5)18-15-17(33-3)12-13-19(18)29(28)20(30)14-11-16-9-7-6-8-10-16/h12-13,15-16H,6-11,14H2,1-5H3

InChI Key

BYZRXWMBNOYYFL-UHFFFAOYSA-N

SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CCC4CCCCC4)C=CC(=C3)OC)C

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CCC4CCCCC4)C=CC(=C3)OC)C

Origin of Product

United States

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